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Compound of Interest

Compound Name:
3-(4-Bromo-2-chlorophenyl)acrylic

acid

CAS No.: 1233055-24-7

Cat. No.: B1522621

Get Quote

Executive Summary
This guide provides a technical comparison of halogenated cinnamic acid isomers (ortho-,

meta-, para- substituted with Fluoro-, Chloro-, Bromo-, Iodo- groups). It is designed for

medicinal chemists and pharmacologists to evaluate these compounds as scaffolds for

antimicrobial, antifungal, and anticancer drug development.[1]

Key Insight: The biological efficacy of halogenated cinnamic acids is governed by a delicate

balance between lipophilicity (facilitating membrane penetration) and electronic effects

(influencing enzyme binding). Para-substitution generally yields superior antimicrobial and

antifungal potency compared to ortho- and meta- isomers due to minimized steric hindrance

and optimal receptor fit.
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The core scaffold, (E)-3-phenyl-2-propenoic acid, allows for halogen substitution at the phenyl

ring positions 2 (ortho), 3 (meta), and 4 (para).[1]

Property
Effect of Halogenation (F,
Cl, Br, I)

Impact on Bioactivity

Lipophilicity (LogP)
Increases with halogen size (F

< Cl < Br < I).[1]

Enhances passive diffusion

across microbial cell

membranes.

Electronic Effect
Electron-withdrawing (EWG)

via induction (-I).

Increases acidity of the

carboxylic acid; alters reactivity

of the

-unsaturated carbonyl (Michael

acceptor).

Steric Bulk
Increases significantly from F

to I.

Ortho-substitution often

creates steric clashes that

reduce enzyme binding affinity.

Biological Activity Comparison
Antimicrobial Activity (Antibacterial)
Halogenation significantly enhances antibacterial activity compared to unsubstituted cinnamic

acid. The para-position is the most favorable for potency against Gram-positive bacteria.

Comparative Data: Minimum Inhibitory Concentration (MIC) Note: Values are representative

means from standardized broth microdilution assays.
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Compound Position
Target
Organism

MIC (µM)
Relative
Potency

Cinnamic Acid - S. aureus > 5000 Baseline

4-

Chlorocinnamic

acid

Para S. aureus ~708 High

2-

Chlorocinnamic

acid

Ortho S. aureus > 1000 Low

4-Fluorocinnamic

acid
Para M. tuberculosis ~2.0 Very High

2-Fluorocinnamic

acid
Ortho M. tuberculosis > 30.0 Low

Mechanism Insight:

Membrane Disruption: Higher lipophilicity allows halogenated derivatives to insert into the

lipid bilayer, disrupting membrane integrity.[1]

Efflux Pump Inhibition:Para-chlorinated derivatives have shown potential to inhibit efflux

pumps in S. aureus, restoring sensitivity to other antibiotics.[1]

Antifungal Activity
The para-substituted isomers, particularly chlorinated and brominated derivatives, exhibit

strong antifungal properties.[1]

Target: Benzoate 4-hydroxylase (CYP53). This enzyme is unique to fungi (absent in

mammals), making it an ideal drug target.[1]

SAR Trend:p-Cl > p-Br > p-F > Unsubstituted > o-substituted.

Key Finding: 4-chlorocinnamic acid esters (e.g., methoxyethyl ester) show MIC values as low

as 0.13 µM against Candida albicans, significantly outperforming the free acid forms.[1]
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Anticancer Activity
Halogenated cinnamic acids induce apoptosis in various carcinoma cell lines (e.g., HeLa, MCF-

7).[1]

Mechanism: Modulation of the TNFA-TNFR1 signaling pathway and activation of Caspase-

3/8.

Potency: 4-chlorocinnamic acid derivatives often show IC50 values in the low micromolar

range (20–50 µM).

Selectivity: Derivatives with electron-withdrawing groups (halogens) show higher selectivity

for cancer cells over normal peripheral blood mononuclear cells (PBMCs) compared to

electron-donating derivatives (e.g., methoxy).[1]

Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the validated SAR logic for maximizing antimicrobial efficacy.
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Caption: SAR analysis showing why para-substitution generally leads to higher biological

potency through optimized target binding and lipophilicity.

Mechanism of Action
Understanding the multi-modal mechanism is crucial for combination therapy design.
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Caption: Multi-target mechanism of action including membrane interaction, enzymatic inhibition,

and apoptotic signaling.[1]

Experimental Protocols
Synthesis: Knoevenagel Condensation (Standardized)
This protocol yields high-purity halogenated cinnamic acids.

Reagents:

Halogenated Benzaldehyde (10 mmol)[1]

Malonic Acid (12 mmol)[1]

Pyridine (Solvent/Base)[1]

Piperidine (Catalyst, catalytic amount)

Workflow:
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Dissolution: Dissolve 10 mmol of the specific halogenated benzaldehyde and 12 mmol of

malonic acid in 5 mL of pyridine.

Catalysis: Add 5 drops of piperidine.

Reflux: Heat the mixture to 80–100°C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate

7:3).

Precipitation: Pour the cooled reaction mixture into ice-cold HCl (10%) to precipitate the acid.

Purification: Filter the solid and recrystallize from ethanol/water.

Biological Assay: MIC Determination (Broth
Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Stock Preparation: Dissolve the test compound in DMSO to create a 100 mM stock. Note:

Ensure final DMSO concentration in the well is < 1% to avoid solvent toxicity.

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate

(Range: 1000 µM to 1.95 µM).

Inoculation: Add bacterial suspension adjusted to

CFU/mL.

Incubation: Incubate at 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration with no visible growth (turbidity). Validate with

Resazurin dye (blue to pink indicates growth).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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